![molecular formula C8H8N2S B13676036 Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
Benzo[d]isothiazol-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]isothiazol-4-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It belongs to the class of benzoisothiazoles, which are known for their diverse biological activities. This compound features a benzene ring fused to an isothiazole ring, with a methanamine group attached to the fourth position of the isothiazole ring. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
The synthesis of benzo[d]isothiazol-4-ylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with chloroacetonitrile, followed by cyclization to form the benzo[d]isothiazole ring.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Benzo[d]isothiazol-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Selectfluor for oxidation reactions and reducing agents like sodium borohydride for reduction reactions .
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-4-ylmethanone using oxidizing agents such as Selectfluor.
Reduction: Reduction of this compound can yield benzo[d]isothiazol-4-ylmethanol.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Aplicaciones Científicas De Investigación
Benzo[d]isothiazol-4-ylmethanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzo[d]isothiazol-4-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been identified as a species-selective inhibitor of the Plasmodium spp. MEP pathway enzyme, IspD. The compound binds to the active site of the enzyme, forming a disulfide bond with an active site cysteine residue, thereby inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Benzo[d]isothiazol-4-ylmethanamine can be compared with other similar compounds such as benzo[c]isothiazole and thiazole derivatives. While all these compounds share a common isothiazole ring structure, this compound is unique due to its specific substitution pattern and biological activity .
Benzo[c]isothiazole: Similar in structure but differs in the position of the sulfur and nitrogen atoms.
Thiazole Derivatives: These compounds have a five-membered ring with sulfur and nitrogen atoms but lack the fused benzene ring present in benzo[d]isothiazoles.
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1,2-benzothiazol-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2 |
Clave InChI |
DWGRECMTIYVIJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NSC2=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


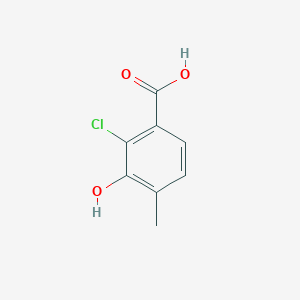
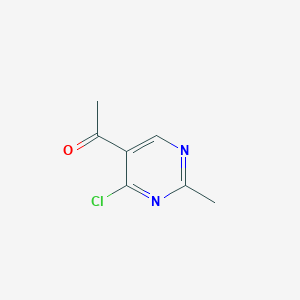
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
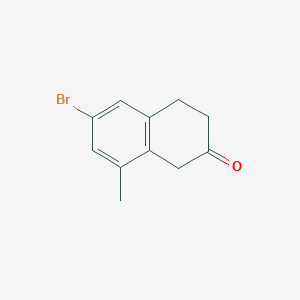
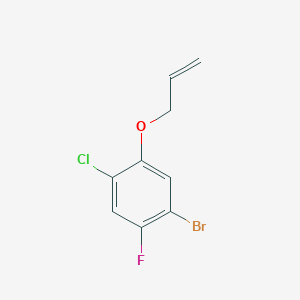
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)
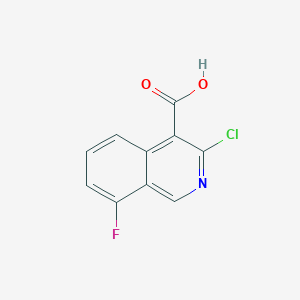
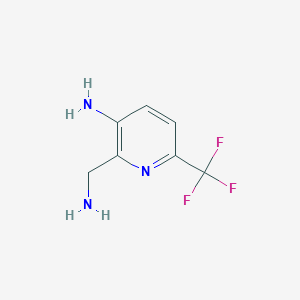
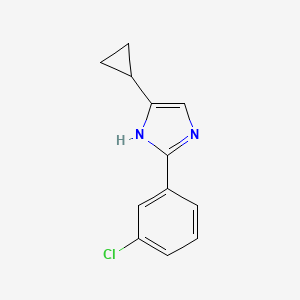
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
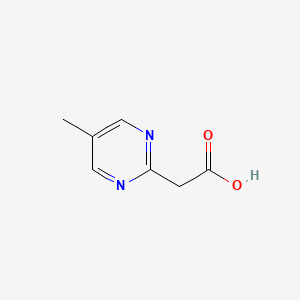
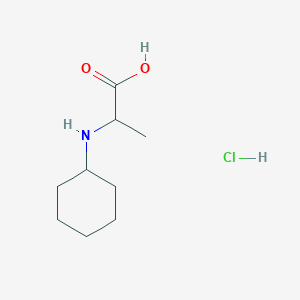
![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
